3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid
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Overview
Description
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of cyclobutanecarboxylic acid, featuring a phenylthio group and a keto group. This compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of acetone, bromine, and malononitrile in the presence of ethanol, DMF (dimethyl formamide), and water as solvents. Sodium iodide is used as an activating agent, and tetrabutylammonium bromide (TBAB) serves as a phase transfer catalyst . The reaction proceeds through a three-step process to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclobutanecarboxylic acid: Lacks the phenylthio group, making it less versatile in certain synthetic applications.
Cyclobutanecarboxylic acid: Does not contain the keto group, limiting its reactivity in oxidation and reduction reactions.
Phenylthioacetic acid: Contains a phenylthio group but lacks the cyclobutane ring, affecting its structural properties and reactivity.
Uniqueness
3-Oxo-1-(phenylthio)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, phenylthio group, and keto group. This structural arrangement provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H10O3S |
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Molecular Weight |
222.26 g/mol |
IUPAC Name |
3-oxo-1-phenylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10O3S/c12-8-6-11(7-8,10(13)14)15-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,14) |
InChI Key |
QLWUBDIDLUTDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C(=O)O)SC2=CC=CC=C2 |
Origin of Product |
United States |
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